Product packaging for [1,3]Thiazolo[4,5-G]quinoline(Cat. No.:CAS No. 269-25-0)

[1,3]Thiazolo[4,5-G]quinoline

Cat. No.: B14753027
CAS No.: 269-25-0
M. Wt: 186.24 g/mol
InChI Key: UTXRINUZDIAWEV-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[4,5-G]quinoline is a heterocyclic organic compound with the molecular formula C10H6N2S and a molecular weight of 186.23 g/mol . It serves as a fundamental chemical scaffold in medicinal chemistry for developing novel therapeutic agents. Related thiazoloquinoline frameworks are under investigation for their potent biological activities . Recent scientific studies on analogous structures highlight significant potential in antimicrobial research. For instance, thiazolo[5,4-f]quinoline derivatives have demonstrated potent broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli , with some compounds surpassing the efficacy of standard drugs like chloramphenicol . Molecular docking studies suggest that these derivatives can achieve their effects through strong binding to bacterial enzymes like DNA gyrase . Furthermore, the thiazoloquinoline core is recognized as a privileged structure in drug discovery due to its ability to interact with biological targets through intercalation, similar to the mechanism of some anticancer agents . Derivatives such as thiazolo[5,4-b]quinolines have shown promising cytotoxic activity and the ability to induce apoptosis in human cancer cell lines, making them a compelling focus for oncology research . This compound is provided for research and development purposes in laboratory settings only . It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet and conduct all risk assessments prior to use, as comprehensive toxicity and ecotoxicity data for this specific compound may be limited .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2S B14753027 [1,3]Thiazolo[4,5-G]quinoline CAS No. 269-25-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

269-25-0

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

[1,3]thiazolo[4,5-g]quinoline

InChI

InChI=1S/C10H6N2S/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-6H

InChI Key

UTXRINUZDIAWEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=C2N=C1)SC=N3

Origin of Product

United States

Synthetic Methodologies For 1 2 Thiazolo 4,5 G Quinoline and Its Derivatives

Primary Synthetic Pathways to theresearchgate.netdocumentsdelivered.comThiazolo[4,5-g]quinoline Core

The formation of the researchgate.netdocumentsdelivered.comthiazolo[4,5-g]quinoline ring system fundamentally involves the construction of the thiazole (B1198619) ring onto a pre-existing quinoline (B57606) framework, or vice-versa. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Classical Multistep Synthesis Approaches

Traditional synthetic routes to thiazole-fused quinolines typically involve a sequence of reactions to build the heterocyclic system step-by-step. A common strategy commences with a substituted quinoline. For the synthesis of the isomeric thiazolo[4,5-c]isoquinoline, a general method involves the reaction of an appropriate o-aminoarylthiol with carboxylic acids or their derivatives. cdnsciencepub.com This approach can be conceptually adapted for researchgate.netdocumentsdelivered.comthiazolo[4,5-g]quinoline, likely starting from a 6-amino-7-mercaptoquinoline or a 7-amino-6-mercaptoquinoline derivative.

One established method for creating a thiazole ring fused to an aromatic system is the reaction of an aminothiophenol derivative with a source of the C2-carbon of the thiazole. For instance, the synthesis of related thiazolo[5,4-f]quinazolin-9(8H)-ones has been achieved through a multistep sequence starting from a substituted aminobenzothiazole. researchgate.net This highlights a general principle where a functionalized amino-mercapto-quinoline could serve as a key intermediate.

A plausible classical route to researchgate.netdocumentsdelivered.comthiazolo[4,5-g]quinoline would begin with a suitably substituted quinoline, such as 6,7-diaminoquinoline. This could then undergo selective functionalization to introduce a thiol group adjacent to an amino group, followed by cyclization with a one-carbon synthon (e.g., formic acid, acid chlorides, or orthoesters) to form the thiazole ring.

Expedited One-Pot and Multicomponent Reaction Strategies

To improve efficiency and reduce the number of synthetic steps, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of various heterocyclic systems. While specific MCRs for researchgate.netdocumentsdelivered.comthiazolo[4,5-g]quinoline are not extensively documented in readily available literature, the principles of MCRs can be applied. For instance, a one-pot synthesis of thiazolo[4,5-c]quinoline derivatives has been reported starting from aminoquinolin-4-ol. documentsdelivered.com

A hypothetical multicomponent approach for researchgate.netdocumentsdelivered.comthiazolo[4,5-g]quinoline could involve the reaction of a 6,7-diaminoquinoline, a sulfur source (like elemental sulfur or a thiol), and an aldehyde or ketone. Such a reaction would aim to form the thiazole ring in a single synthetic operation. The development of such protocols is an active area of research, aiming to provide rapid access to libraries of complex molecules for screening purposes.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. The synthesis of various quinoline and thiazole derivatives has been successfully accelerated using microwave assistance. nih.govmdpi.comdergipark.org.trnih.gov

In the context of thiazolo[4,5-g]quinazolines, a related class of compounds, microwave heating has been effectively employed for the cyclization step to form the pyrimidinone ring. rsc.org This suggests that the final cyclization to form the thiazole ring in the synthesis of researchgate.netdocumentsdelivered.comthiazolo[4,5-g]quinoline could also be amenable to microwave-assisted conditions. For example, the intramolecular cyclization of a 6-amino-7-thiocyanatoquinoline or a related precursor could be significantly expedited under microwave irradiation. The use of microwave-assisted organic synthesis (MAOS) can be particularly advantageous for challenging reactions that require high temperatures and long reaction times under conventional heating.

Advanced Functionalization and Derivatization Strategies

Once the core researchgate.netdocumentsdelivered.comthiazolo[4,5-g]quinoline scaffold is synthesized, further functionalization can be carried out to modify its properties. Electrophilic substitution reactions are a key method for introducing substituents onto the fused heterocyclic system.

Electrophilic Substitution Reactions on the Fused Heterocyclic System

The reactivity of the researchgate.netdocumentsdelivered.comthiazolo[4,5-g]quinoline system towards electrophiles is influenced by the electron-donating or -withdrawing nature of the fused rings. The quinoline part of the molecule is generally electron-deficient, particularly the pyridine (B92270) ring. Electrophilic attack is therefore more likely to occur on the benzene (B151609) ring (positions 4, 5, 8, and 9) or the thiazole ring. quimicaorganica.orgreddit.com The thiazole ring itself is relatively electron-rich and can undergo electrophilic substitution. The precise position of substitution will depend on the reaction conditions and the directing effects of any existing substituents.

Halogenation, particularly bromination, is a common electrophilic substitution reaction used to introduce a versatile handle for further synthetic transformations. The regioselectivity of halogenation on fused heterocyclic systems can, however, be challenging to control.

In the case of quinoline itself, electrophilic substitution typically occurs at the 5- and 8-positions. quimicaorganica.org For thiazole, bromination usually occurs at the 2-position if unsubstituted. researchgate.net When these two systems are fused, the outcome of bromination will be a result of the combined directing effects.

Research on the related thiazolo[4,5-f]quinoline (B14748581) system has shown that electrophilic substitution reactions are indeed possible. documentsdelivered.com For the bromination of the parent researchgate.netdocumentsdelivered.comthiazolo[4,5-g]quinoline, the position of attack would be influenced by the relative activation of the available positions on both the quinoline and thiazole moieties. It has been noted in the synthesis of related thiazolo[5,4-f]quinazolines that bromination steps can lack complete regioselectivity, often necessitating careful purification of the products. nih.gov This suggests that direct bromination of researchgate.netdocumentsdelivered.comthiazolo[4,5-g]quinoline could potentially lead to a mixture of isomers.

The development of regioselective halogenation methods is crucial for the controlled synthesis of specific derivatives. This can sometimes be achieved by using specific halogenating agents or by introducing directing groups onto the molecule prior to halogenation.

Thermal Rearrangement Reactions and Mechanistic Investigations

Thermal rearrangements can lead to novel heterocyclic scaffolds that are otherwise difficult to access. Studies on structurally related thiazoloquinolones have revealed interesting thermal behaviors. For instance, the thermal reactions of 3a-alkyl/aryl- mdpi.comnih.govthiazolo[5,4-c]quinoline-2,4(3aH,5H)-diones yield different products depending on the substituent at the 5-position. semanticscholar.org If the nitrogen at position 5 is substituted with an alkyl or aryl group, the reaction produces 4-amino-3-alkyl/aryl-1H-quinolin-2-ones. semanticscholar.org However, the N-5 unsubstituted counterparts undergo a molecular rearrangement to form novel 6H-thiazolo[3,4-c]quinazoline-3,5-diones in high yields. semanticscholar.org

Mechanistic investigations suggest that these transformations proceed through distinct pathways. The formation of 4-aminoquinolinones is proposed to occur via a mechanism involving the thermal cleavage of the thiazole ring. semanticscholar.org In contrast, the rearrangement to thiazolo[3,4-c]quinazolines is believed to proceed through a more complex cascade of bond cleavage and formation, leading to a more stable, rearranged heterocyclic system. semanticscholar.org The thermal fragmentation of other thiazolone derivatives has also been shown to proceed via free radical mechanisms involving the homolysis of C–S and C–N bonds. researchgate.net

Regioselective Cyclization Techniques for Annelated Thiazoloquinolines

The construction of the mdpi.comnih.govthiazolo[4,5-g]quinoline core often relies on regioselective cyclization reactions. One powerful strategy involves the synthesis of the quinoline or quinazolinone ring prior to its fusion with the thiazole unit. mdpi.comnih.gov For example, a regioselective cyclization can be achieved through a palladium-catalyzed C–H functionalization and intramolecular C–S bond formation. mdpi.comnih.gov

A classic method for the synthesis of the related thiazolo[4,5-c]quinoline involves the refluxing of 3-amino-4-mercapto-quinoline with formic acid, which serves as both a reagent and a solvent, leading to the formation of the thiazole ring. prepchem.com Another approach is the Skraup reaction on an aminobenzothiazole, which constructs the quinoline ring onto a pre-existing thiazole core. researchgate.net

More advanced techniques, such as the super-acid-mediated aza-Nazarov cyclization of quinazolinonyl enones, have been developed for the synthesis of C-ring substituted quinazolinone-containing alkaloids, highlighting the potential for sophisticated cyclization strategies in this area. nih.gov

Transition-Metal-Catalyzed Reactions (e.g., Palladium- and Copper-Catalyzed Processes)

Transition-metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic systems, including thiazoloquinolines. Palladium and copper catalysts are particularly prominent in these transformations.

A key reaction in the synthesis of thiazole-fused quinazolinones is the palladium- and copper-cocatalyzed intramolecular C-S bond formation. mdpi.comnih.gov This reaction proceeds from an N-aryl cyanothioformamide intermediate, which is itself derived from an amino-substituted quinazolinone. The use of PdCl2 (20 mol%) and CuI (50 mol%) in a DMSO/DMF solvent mixture has been shown to be effective for this cyclization. mdpi.comnih.gov

Table 2: Palladium- and Copper-Catalyzed Cyclization for Thiazole-Fused Quinazolines

Substrate Catalyst System Additive Yield Reference
N-Aryl cyanothioformamide (g-isomer) PdCl2 / CuI - 39% mdpi.comnih.gov
N-Aryl cyanothioformamide (h-isomer) PdCl2 / CuI - 10% mdpi.comnih.gov

Copper-catalyzed reactions are also widely used for the synthesis of thiazole and thiazolidine (B150603) rings. For instance, copper(I)-catalyzed multicomponent reactions can provide access to thiazolidin-2-imines from primary amines, ketones, terminal alkynes, and isothiocyanates. nih.gov Furthermore, copper-catalyzed [3+2] cycloadditions of azides with alkynes (click chemistry) have been employed to attach 1,2,3-triazole moieties to quinolin-2(1H)-one scaffolds. researchgate.netyoutube.com

Post-Synthetic Chemical Transformations (e.g., Nitrile Group Modifications)

Post-synthetic modification allows for the late-stage functionalization of the mdpi.comnih.govthiazolo[4,5-g]quinoline core, enabling the synthesis of a diverse library of compounds from a common intermediate. A notable example is the modification of a nitrile group at the 2-position of the thiazole ring.

The nitrile function on thiazole-fused quinazolinones can be transformed into a methylcarbimidate by heating at 50 °C in a solution of sodium methoxide (B1231860) in methanol. mdpi.comnih.gov This transformation is particularly useful as the resulting carbimidate can serve as a precursor for other functional groups. The methyl 7-benzyl-thiazolo[4,5-g]quinazoline-2-carbimidate and its thiazolo[5,4-g]quinazoline (B576279) analogue have been isolated in good yields of 72% and 73%, respectively. mdpi.comnih.gov

This type of post-synthetic modification strategy is highly valuable as it allows for the introduction of diverse functionalities at a late stage of the synthesis, which is often more efficient than carrying the functional group through a multi-step synthesis. The concept of post-synthetic modification is also extensively used in materials science, for example, in the functionalization of metal-organic frameworks (MOFs). rsc.orgrsc.orgnih.gov

Precursor Chemistry and Intermediate Compound Synthesis

One common approach begins with substituted aminoquinazolines or aminoquinazolinones. For instance, 6- or 7-amino-3-benzylquinazolin-4(3H)-ones can serve as key starting materials. mdpi.comnih.gov These are synthesized from the corresponding nitroanthranilonitriles. mdpi.comnih.gov The aminoquinazolinone is then reacted with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to generate an N-arylmino-1,2,3-dithiazole intermediate. mdpi.comnih.gov Treatment of this intermediate with a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) leads to the formation of an N-aryl cyanothioformamide, which is the direct precursor for the transition-metal-catalyzed cyclization. mdpi.comnih.gov

An alternative strategy involves the use of ortho-amino-mercapto-quinolines as precursors. For example, 3-amino-4-mercapto-quinoline can be directly cyclized with formic acid to yield thiazolo[4,5-c]quinoline. prepchem.com The synthesis of such precursors can be achieved through multi-step sequences starting from simpler quinoline derivatives.

Classical quinoline syntheses such as the Doebner and Povarov reactions can also be employed to construct the quinoline part of the scaffold with the desired substitution pattern, which can then be further elaborated to introduce the necessary functional groups for the subsequent thiazole ring formation. purdue.edu

Quinoline-Based Starting Material Preparations

The synthesis of researchgate.netrsc.orgthiazolo[4,5-g]quinoline and its derivatives is fundamentally reliant on the availability of appropriately substituted quinoline precursors. The strategic placement of functional groups on the quinoline ring is crucial for the subsequent annulation of the thiazole moiety. Key starting materials often include amino-substituted quinolines, which provide a nucleophilic site for ring closure.

Classic quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions, serve as foundational methods for preparing the initial quinoline core. mdpi.comyoutube.com The Skraup synthesis, for instance, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to produce a quinoline. youtube.com By using a substituted p-phenylenediamine (B122844) as the starting aniline, one can introduce an amino group at the required position for later thiazole formation.

More contemporary methods offer greater control and milder reaction conditions. For example, transition-metal-catalyzed C-H activation and annulation strategies have emerged as powerful tools for quinoline synthesis. mdpi.com A common precursor for the title compound is a 6,7-diaminoquinoline. The preparation of this key intermediate can be approached by first synthesizing a 6-amino-7-nitroquinoline and then reducing the nitro group.

A representative preparation of a suitable quinoline starting material is outlined below:

Starting MaterialReagentsIntermediate ProductReaction Type
p-NitroanilineGlycerol, H₂SO₄, As₂O₅6-NitroquinolineSkraup Synthesis
6-NitroquinolineHNO₃, H₂SO₄6,7-DinitroquinolineNitration
6,7-DinitroquinolineSnCl₂, HCl6,7-DiaminoquinolineReduction

This table illustrates a multi-step sequence to obtain the necessary 6,7-diaminoquinoline, a versatile precursor for the de novo construction of the fused thiazole ring.

De Novo Construction of the Thiazole Moiety within Fused Systems

With a suitable diaminoquinoline in hand, the next critical phase is the de novo construction of the thiazole ring. This involves introducing the remaining one carbon and one sulfur atom required to form the five-membered heterocycle. A primary method for this transformation is the reaction of an ortho-diamino functionality with a reagent that can provide the S-C unit.

One of the most established methods for thiazole formation is the Hantzsch thiazole synthesis, which traditionally involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.netyoutube.com In the context of researchgate.netrsc.orgthiazolo[4,5-g]quinoline, a variation of this approach can be employed. For instance, reacting 6,7-diaminoquinoline with potassium thiocyanate (B1210189) followed by an α-haloketone can lead to the formation of the fused thiazole ring.

Another effective strategy involves the reaction of one of the amino groups on the quinoline core with carbon disulfide or a similar thiocarbonyl compound to form a thiourea (B124793) derivative. This intermediate can then undergo intramolecular cyclization upon treatment with an oxidizing agent to forge the thiazole ring.

Quinoline PrecursorReagent(s)Key IntermediateCyclization Condition
6,7-Diaminoquinoline1. CS₂, KOH2. Oxidizing Agent (e.g., FeCl₃)Quinoline-6,7-dithiocarbamateOxidation
6-Amino-7-mercaptoquinolineFormic Acid or Triethyl orthoformateN/ADehydrative Cyclization

These methods highlight the versatility in building the thiazole ring onto the quinoline scaffold, a process central to the synthesis of the target heterocyclic system.

Application of Specialized Reagents (e.g., 4,5-Dichloro-1,2,3-Dithiazolium Chloride – Appel Salt)

The use of specialized reagents can offer unique and efficient pathways to complex heterocyclic systems. One such reagent is 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. drugfuture.com This reagent is a powerful synthon for creating sulfur-nitrogen heterocycles. mdpi.com

In the synthesis of fused thiazoles, Appel's salt reacts with primary aromatic amines to form N-aryl-imino-1,2,3-dithiazoles. mdpi.com For the synthesis of researchgate.netrsc.orgthiazolo[4,5-g]quinoline, one could envision a strategy starting with a 7-aminoquinoline (B1265446) derivative. The reaction with Appel's salt would yield a dithiazole intermediate. This intermediate is not stable and, upon treatment with a base like 1,8-diazabicycloundec-7-ene (DBU), can rearrange to form a reactive cyanothioformamide intermediate. mdpi.com Subsequent intramolecular cyclization, often promoted by heat or a catalyst, would then yield the desired 2-cyano- researchgate.netrsc.orgthiazolo[4,5-g]quinoline.

Reaction Sequence using Appel Salt:

Amine Reaction: 7-Aminoquinoline + Appel's Salt → N-(Quinolin-7-yl)imino-1,2,3-dithiazole

Rearrangement: Dithiazole intermediate + Base (DBU) → N-(Quinolin-7-yl)cyanothioformamide

Cyclization: Cyanothioformamide → 2-Cyano- researchgate.netrsc.orgthiazolo[4,5-g]quinoline

This methodology provides a sophisticated route to a functionalized version of the target compound, which can be further modified.

ReagentCAS NumberMolecular FormulaKey Application
4,5-Dichloro-1,2,3-dithiazolium chloride (Appel Salt)75318-43-3C₂Cl₃NS₂Formation of N-arylimino-1,2,3-dithiazoles as precursors to fused thiazoles. drugfuture.commdpi.commdpi.com

Reaction Optimization Studies for Enhanced Efficiency and Yields

Optimizing synthetic protocols is essential for improving the practicality and scalability of a reaction. For the synthesis of researchgate.netrsc.orgthiazolo[4,5-g]quinoline and its analogues, optimization studies would focus on several key parameters to maximize yield and purity while minimizing reaction times and by-product formation.

Studies on related heterocyclic syntheses have shown that variables such as solvent, temperature, catalyst loading, and the nature of the base can have a profound impact on reaction outcomes. rsc.org For instance, in the cyclization of thioformamide (B92385) precursors, screening different solvents (e.g., DMF, DMSO, toluene) and temperatures can determine the optimal conditions for ring closure.

Microwave-assisted synthesis is another area of optimization that has proven effective in the synthesis of quinolines and other heterocycles. mdpi.commdpi.com The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.

A hypothetical optimization study for the final cyclization step might involve the following parameters:

ParameterVariationsMonitored Outcome
Solvent Toluene, Dioxane, DMF, NMPReaction Yield, Purity
Temperature 80 °C, 100 °C, 120 °C, Microwave (150 °C)Reaction Time, Yield
Base K₂CO₃, Cs₂CO₃, DBU, TriethylamineYield, By-product Formation
Catalyst (If applicable) CuI, Pd(OAc)₂, etc.Catalyst Loading vs. Yield

By systematically adjusting these conditions, a robust and efficient protocol for the synthesis of researchgate.netrsc.orgthiazolo[4,5-g]quinoline can be established. Such studies are crucial for transitioning a synthetic route from laboratory-scale discovery to a more practical and applicable process.

Investigative Approaches to the Biological Activities Of 1 2 Thiazolo 4,5 G Quinoline Derivatives

Mechanistic Studies of Biological Interactions

Mechanistic studies are crucial for understanding how a compound exerts its effects at a molecular level. This involves identifying specific protein targets and elucidating the nature of the interaction.

Enzyme Inhibition and Modulation Studies

The evaluation of a compound's ability to inhibit or modulate enzyme activity is a primary step in drug discovery. For scispace.comThiazolo[4,5-g]quinoline, research into its effects on various enzyme families is a key area of interest.

Kinase Inhibition Profiles (e.g., VEGFR-2, DYRK1A, CDK2, GSK-3β)

Protein kinases are a major class of enzymes targeted in modern pharmacology, particularly in oncology and neurology. However, based on available scientific literature, specific studies detailing the inhibitory activity of scispace.comThiazolo[4,5-g]quinoline or its derivatives against vascular endothelial growth factor receptor 2 (VEGFR-2), dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), cyclin-dependent kinase 2 (CDK2), or glycogen (B147801) synthase kinase 3 beta (GSK-3β) have not been reported.

Other Enzymatic Targets (e.g., Falcipain-2, Topoisomerase, APE-1F)

Similarly, investigations into the effects of scispace.comThiazolo[4,5-g]quinoline on other significant enzymatic targets have not been specifically documented. There are no available research findings on the inhibition or modulation of the malarial protease Falcipain-2, the DNA-regulating enzyme Topoisomerase, or the DNA repair enzyme apurinic/apyrimidinic endonuclease 1-factor (APE-1F) by this particular compound.

Receptor and Ion Channel Modulation (e.g., KCa3.1 Channels)

Beyond enzymes, the interaction of compounds with receptors and ion channels is a fundamental aspect of pharmacology. The intermediate-conductance calcium-activated potassium (KCa3.1) channels are involved in various physiological processes. Currently, there is no published data specifically examining the modulatory effects of scispace.comThiazolo[4,5-g]quinoline derivatives on KCa3.1 channels.

Molecular Target Identification and Binding Site Analysis

The identification of specific molecular targets and the analysis of binding site interactions through methods like molecular docking are essential for rational drug design. As no definitive biological targets have been confirmed for scispace.comThiazolo[4,5-g]quinoline in the literature, detailed binding site analyses are not yet available.

Structure-Activity Relationship (SAR) and Pharmacophore Analysis

Quantitative and Qualitative Correlative Studies Between Structural Modifications and Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. sysrevpharm.orgresearchgate.net These models are instrumental in predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective derivatives.

For thiazoloquinoline derivatives, QSAR studies can elucidate the relationship between physicochemical properties (such as lipophilicity, electronic effects, and steric parameters) and their observed biological effects. For instance, in a series of thiazolidine-4-one derivatives studied for their anti-tubercular activity, a QSAR model was developed that demonstrated a correlation between specific molecular descriptors and the minimum inhibitory concentration (MIC). nih.gov Such studies often reveal that specific substitutions on the heterocyclic rings can significantly impact activity. While specific QSAR models for rsc.orgsysrevpharm.orgthiazolo[4,5-g]quinoline are not extensively documented in publicly available literature, the principles from related structures are applicable. For example, a study on quinoline-chalcone derivatives identified that substitutions on the quinoline (B57606) and chalcone (B49325) moieties influenced their antiproliferative activity against various cancer cell lines. nih.gov

Qualitative correlative studies, on the other hand, provide a more descriptive understanding of structure-activity relationships. In a study of novel thiazole-fused [4,5-g] or [5,4-g]quinazolin-8-ones, which are structurally related to rsc.orgsysrevpharm.orgthiazolo[4,5-g]quinolines, the cytotoxic activity against a panel of cancer cell lines was evaluated. mdpi.comnih.gov The results indicated that the nature and position of substituents on the fused ring system played a critical role in their biological potency. mdpi.comnih.gov For instance, certain substitutions led to enhanced cytotoxicity, while others diminished it, providing valuable qualitative insights for further drug design.

Table 1: Cytotoxic Activity of Selected Thiazolo[5,4-g]quinazolinone Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound R IC₅₀ (µM) vs. HCT-116 IC₅₀ (µM) vs. MCF-7
5b H >25 12.5
6b C(=NH)OMe 12.5 6.25

Data sourced from a study on thiazolo[5,4-g]quinazolinones, which are structural isomers of the topic of this article. mdpi.com

Identification of Critical Pharmacophoric Features for Target Engagement

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to interact with a specific biological target. mdpi.comresearchgate.net A pharmacophore model typically includes features like hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

In the context of antimicrobial agents, a study on novel quinoline-thiazole derivatives used pharmacophore modeling to understand their interaction with enzymes like DNA gyrase and lanosterol (B1674476) 14α-demethylase. nih.gov Such models can guide the design of new rsc.orgsysrevpharm.orgthiazolo[4,5-g]quinoline derivatives with potentially enhanced antimicrobial properties by ensuring the inclusion of the identified critical pharmacophoric features.

Impact of Substituent Electronic and Steric Effects on Bioactivity

The electronic and steric properties of substituents on the rsc.orgsysrevpharm.orgthiazolo[4,5-g]quinoline scaffold can profoundly influence the biological activity of its derivatives. Electronic effects, such as the electron-donating or electron-withdrawing nature of a substituent, can alter the electron distribution within the molecule, affecting its ability to interact with biological targets. Steric effects, related to the size and shape of substituents, can influence the molecule's conformation and its fit within a receptor's binding site. mdpi.com

In a study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the introduction of a trifluoromethyl group, a strong electron-withdrawing group, was found to enhance the anticancer activity of the compounds. mdpi.com This highlights the significant role of electronic effects in modulating biological potency. Similarly, the nature of substituents on the phenyl ring of 3-phenylquinazolin-4(3H)-ones was found to be a key determinant of their antimycobacterial activity. mdpi.com

Steric hindrance can also play a critical role. For instance, in the synthesis of thiazole-fused [4,5-g] or [5,4-g]quinazolines, steric hindrance from a bulky aromatic motif was suggested to hamper a key reaction step, leading to lower yields for certain derivatives. mdpi.com This observation from a synthetic context can have implications for biological activity, as bulky substituents might also hinder the interaction of the molecule with its biological target. The interplay of electronic and steric effects is complex, and a systematic investigation through the synthesis and evaluation of a series of derivatives with varying substituents is necessary to delineate their impact on the bioactivity of the rsc.orgsysrevpharm.orgthiazolo[4,5-g]quinoline scaffold.

Examination of Regioisomeric Effects on Pharmacological Profiles

A study that explored the synthesis and biological properties of straight-chain thiazole-fused [4,5-g] or [5,4-g]quinazolin-8-ones also investigated their inverted regioisomers, the thiazolo[4,5-h] and [5,4-h]quinazolin-8-ones, for the purpose of structure-activity relationship (SAR) studies. mdpi.comnih.gov This comparative approach is crucial for understanding the impact of ring fusion on biological activity. While the novel linear thiazoloquinazolines were found not to be kinase inhibitors, they exhibited cytotoxic activity against various cancer cell lines. mdpi.com The study of different regioisomers allows for a deeper understanding of the structural requirements for a particular biological effect.

For example, among different thiazoloquinazoline isomers, the angular thiazolo[5,4-f]quinazolin-9-one has been shown to exhibit submicromolar IC₅₀ values for DYRK1A kinase, while the linear isomers investigated in the aforementioned study did not show kinase inhibition. mdpi.com This demonstrates that even a subtle change in the ring fusion can lead to a completely different pharmacological profile. Therefore, a comprehensive investigation of the biological activities of different regioisomers of thiazoloquinoline, including the rsc.orgsysrevpharm.orgthiazolo[4,5-g]quinoline scaffold, is essential for identifying the most promising isomeric framework for a desired therapeutic application.

Computational Chemistry and in Silico Methodologies In 1 2 Thiazolo 4,5 G Quinoline Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Ligand-Protein Binding Affinities and Interactions

In the study of novel thiazoloquinolinone derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, molecular docking has been employed to predict the binding affinities of a series of synthesized compounds. The docking scores for these derivatives against the VEGFR-2 binding pocket ranged from -3.248 to -6.635 kcal/mol, with lower (more negative) scores indicating a stronger predicted binding affinity. nih.gov For instance, one of the most potent compounds in the series demonstrated a strong binding affinity with a docking score of -6.635 kcal/mol. nih.gov This compound formed a crucial hydrogen bond with the Asp1046 residue in the active site, contributing to the stability and specificity of the interaction. nih.gov

Similarly, in a study of new quinoline-thiazole hybrids as potential antileukemic agents targeting the BCR-ABL1 tyrosine kinase, molecular docking calculations showed ligand-receptor interaction energies ranging from –7.2 to –8.9 kcal/mol for the synthesized compounds. scielo.br These values, when compared to a known inhibitor, suggest that these compounds can effectively interact with the enzyme's active site. scielo.br

Table 1: Predicted Binding Affinities of Thiazoloquinolinone Derivatives against VEGFR-2

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
Derivative 5a -3.248Arg1027, Leu889, Asp814
Derivative 5e -6.635Asp1046, Cys1045, Glu885
Other Derivatives -3.248 to -6.635Various residues including Lys868, Ile888, Val899

This table presents representative data for thiazoloquinolinone derivatives, not specifically nih.govrsc.orgThiazolo[4,5-g]quinoline.

Elucidation of Specific Binding Pockets and Key Interacting Amino Acid Residues

Molecular docking studies are crucial for identifying the specific binding pockets within a protein and the key amino acid residues that are essential for ligand binding. For the thiazoloquinolinone derivatives targeting VEGFR-2, the docking analysis revealed interactions with several key residues within the binding pocket, including Cys1045, Asp1046, and Glu885. nih.gov The formation of hydrogen bonds, such as the one observed between the nitro group of a potent inhibitor and the Asp1046 residue, is a critical factor in stabilizing the ligand-protein complex. nih.gov

In the case of quinoline-thiazole hybrids targeting the BCR-ABL1 kinase, docking studies highlighted a key interaction with the Met318 residue, which is a crucial residue in the kinase's active site. scielo.br The ability of these compounds to interact with such a key residue provides a strong rationale for their observed biological activity.

Conformational Analysis of Compound-Target Complexes

The analysis of the conformation of the ligand-target complex provides valuable information about the structural basis of inhibition. The thiazole (B1198619) ring, often in conjunction with a central imine group in thiazoloquinolinone derivatives, can act as both a hydrogen bond donor and acceptor, mimicking the interactions of known inhibitors. nih.gov Furthermore, the heteroaromatic ring of the quinoline (B57606) moiety can participate in π–π stacking interactions with the receptor, further enhancing binding affinity. nih.gov The flexibility of certain side chains, such as an ethylenediamine (B42938) linker in some quinoline-thiazole hybrids, allows the molecule to adopt a favorable conformation within the binding site for optimal interaction. scielo.br

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of ligand-protein complexes over time. These simulations can assess the stability of the binding, the flexibility of the complex, and the role of solvent molecules in the interaction.

Assessment of Dynamic Stability and Flexibility of Ligand-Protein Complexes

MD simulations have been used to evaluate the stability of the complex formed between a thiazoloquinolinone derivative and VEGFR-2. The results of these simulations indicated that certain amino acids, such as Lys868, showed a high frequency of interaction throughout the simulation, highlighting their importance in maintaining the stability of the complex. nih.gov The analysis of the root-mean-square deviation (RMSD) of the complex over the simulation time can provide insights into its stability, with smaller fluctuations indicating a more stable binding.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying complex heterocyclic systems like nih.govnbu.edu.saThiazolo[4,5-g]quinoline.

The first step in characterizing a molecule using DFT is the optimization of its geometry to find the lowest energy conformation. For nih.govnbu.edu.saThiazolo[4,5-g]quinoline, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable structure. Studies on related structures, such as benzothiazole (B30560) and quinoline derivatives, demonstrate that DFT methods, often with a basis set like 6-311++G(d,p) or B3LYP/6-31+G(d,p), can accurately predict these parameters. nbu.edu.sascirp.orgmdpi.com For instance, in a study of benzothiazole derivatives, C-C bond lengths were calculated to be in the range of 1.457–1.480 Å, and the C=N bond length of the thiazole ring was found to vary with different substituents. nbu.edu.sa Similarly, structural analyses of quinoline derivatives have provided detailed insights into their bond lengths and angles. mdpi.com These calculations are crucial as the geometry of a molecule dictates its electronic properties and how it interacts with biological targets.

The electronic structure is further elucidated by mapping the molecular electrostatic potential (MEP). MEP surfaces provide a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scirp.org For novel nih.govnbu.edu.saThiazolo[4,5-g]quinoline derivatives, MEP analysis would be critical in predicting sites for hydrogen bonding and other non-covalent interactions, which are fundamental to their biological activity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. rsc.org A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. rsc.org

For derivatives of the parent nih.govnbu.edu.saThiazolo[4,5-g]quinoline scaffold, the nature and position of substituents would significantly influence the HOMO-LUMO gap. For example, studies on benzothiazole derivatives have shown that the HOMO-LUMO energy gap can range from 3.95 eV to 4.70 eV, depending on the substituent. nbu.edu.sa A lower gap often correlates with enhanced charge transfer within the molecule, which can be crucial for its bioactivity. scirp.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. informaticsjournals.co.in

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2. informaticsjournals.co.in

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η). researchgate.net

These descriptors for a series of designed nih.govnbu.edu.saThiazolo[4,5-g]quinoline derivatives would allow for a systematic evaluation of their reactivity and stability. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Hypothetical Series of Substituted nih.govnbu.edu.saThiazolo[4,5-g]quinoline Derivatives (Based on Data from Related Heterocycles)

CompoundSubstituentEHOMO (eV)ELUMO (eV)ΔE (eV)Chemical Hardness (η)Electronegativity (χ)
1 -H-6.65-1.824.832.424.24
2 -NH2-5.58-1.593.992.003.59
3 -NO2-6.18-2.184.002.004.18
4 -OH-5.75-1.654.102.053.70
5 -CF3-6.25-2.204.052.034.23

Note: This data is illustrative and compiled from typical values for related benzothiazole and quinoline derivatives to demonstrate the application of the methodology. nbu.edu.sascirp.orgmdpi.comnih.gov

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful tool for structural elucidation and confirmation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nbu.edu.sa By comparing the calculated IR spectrum with experimental data, researchers can confirm the structure of a newly synthesized nih.govnbu.edu.saThiazolo[4,5-g]quinoline derivative and assign specific vibrational modes to different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as straightforward as IR, chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predictions are invaluable for assigning signals in complex spectra and confirming the regiochemistry of substitution on the nih.govnbu.edu.saThiazolo[4,5-g]quinoline core.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. scirp.orgscirp.org This allows for the assignment of absorption bands to specific electronic transitions, such as π→π* and n→π*, providing insight into the electronic structure of the molecule. researchgate.netresearchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for the Parent nih.govnbu.edu.saThiazolo[4,5-g]quinoline

Spectroscopic TechniquePredicted Data TypeIllustrative Values
IR Spectroscopy Vibrational Frequencies (cm⁻¹)C=N stretch: ~1620, C-S stretch: ~700, Aromatic C-H stretch: ~3050
¹³C NMR Chemical Shifts (ppm)Aromatic Carbons: 115-150
UV-Vis Spectroscopy Absorption Maxima (λmax, nm)~320 (π→π), ~280 (n→π)

Note: These values are hypothetical and based on typical ranges for related heterocyclic systems like quinoline and benzothiazole. nbu.edu.sascirp.orgscirp.org

Virtual Screening and De Novo Design Strategies for Lead Optimization

Beyond characterizing individual molecules, computational chemistry offers powerful tools for discovering new lead compounds and optimizing their properties.

Virtual Screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. nih.gov For nih.govnbu.edu.saThiazolo[4,5-g]quinoline research, if a protein target is identified, structure-based virtual screening (e.g., molecular docking) can be used to predict the binding modes and affinities of a library of derivatives. nih.govacs.org This process can prioritize which derivatives to synthesize and test, saving significant time and resources. nih.govresearchgate.net For instance, virtual screening has been successfully used to identify quinoline derivatives as inhibitors of various enzymes. acs.orgresearchgate.net

De Novo Design is a computational strategy for designing novel molecules from scratch. nih.gov Algorithms can build molecules atom-by-atom or fragment-by-fragment within the active site of a target protein, optimizing for favorable interactions. This approach can lead to the discovery of entirely new scaffolds or novel decorations on the nih.govnbu.edu.saThiazolo[4,5-g]quinoline core that would not have been conceived through traditional medicinal chemistry approaches. nih.gov Studies on related scaffolds like aminothiazoles and benzothiazoles have demonstrated the power of de novo design in generating potent enzyme inhibitors. nih.govbiointerfaceresearch.comnih.gov This strategy could be instrumental in optimizing the nih.govnbu.edu.saThiazolo[4,5-g]quinoline scaffold for a specific therapeutic target.

Advanced Analytical Characterization Techniques In 1 2 Thiazolo 4,5 G Quinoline Research

Spectroscopic Methods for Definitive Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of mdpi.comsemanticscholar.orgThiazolo[4,5-g]quinoline derivatives. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. researchgate.net In the study of mdpi.comsemanticscholar.orgThiazolo[4,5-g]quinoline and its analogues, both ¹H-NMR and ¹³C-NMR are routinely used to confirm the identity and structure of newly synthesized compounds.

¹H-NMR Spectroscopy: Proton NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in the synthesis of various thiazolo-fused quinazolinones, the chemical shifts (δ) of the protons on the quinoline (B57606) and thiazole (B1198619) rings are characteristic. Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm), and their specific splitting patterns (e.g., doublets, triplets, multiplets) reveal the substitution pattern on the rings. mdpi.com For example, in a study of a 7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinone derivative, the proton on the thiazole ring appeared as a singlet at 8.28 ppm, while the protons on the quinoline ring appeared as doublets at 8.49 and 8.23 ppm. mdpi.com

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments within a molecule. The chemical shifts of the carbon atoms in the mdpi.comsemanticscholar.orgThiazolo[4,5-g]quinoline core are indicative of their electronic environment. Carbons in the aromatic quinoline and thiazole rings typically appear in the range of δ 110-160 ppm. Carbonyl carbons in quinazolinone derivatives will appear further downfield, often above δ 160 ppm. mdpi.com

Illustrative ¹H and ¹³C-NMR Data for a Thiazoloquinazoline Derivative:

Atom ¹H-NMR Chemical Shift (δ, ppm) ¹³C-NMR Chemical Shift (δ, ppm)
Aromatic Protons7.26 - 8.89113.41 - 159.63
Benzyl CH₂5.2949.43
Quinazolinone C=O-159.63

Data derived from a study on a 7-Benzyl-6-oxo-6,7-dihydrothiazolo[4,5-h]quinazoline-2-carbonitrile. mdpi.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of IR radiation at characteristic frequencies corresponds to the vibrations (stretching, bending) of specific bonds. researchgate.net In the context of mdpi.comsemanticscholar.orgThiazolo[4,5-g]quinoline research, IR spectroscopy is used to confirm the presence of key structural motifs. mdpi.com

For example, the IR spectrum of a mdpi.comsemanticscholar.orgThiazolo[4,5-g]quinoline derivative would be expected to show characteristic absorption bands for C=N stretching within the quinoline and thiazole rings, as well as C-H stretching and bending vibrations for the aromatic rings. astrochem.org If the scaffold is further functionalized, for instance with a carbonyl group in a quinazolinone derivative, a strong absorption band would be observed in the region of 1650-1700 cm⁻¹. mdpi.com

Typical IR Absorption Frequencies for Thiazoloquinoline Derivatives:

Functional Group Characteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=N Stretch (in rings)1500 - 1650
C=C Stretch (aromatic)1400 - 1600
C=O Stretch (if present)1650 - 1700
C-S Stretch600 - 800

Data compiled from general spectroscopic principles and observed data for related heterocyclic systems. researchgate.netnist.govnist.gov

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy. semanticscholar.org It also provides valuable structural information through the analysis of fragmentation patterns. sapub.org In the synthesis of mdpi.comsemanticscholar.orgThiazolo[4,5-g]quinoline derivatives, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the newly formed molecules. mdpi.com

The molecule is ionized, and the resulting molecular ion ([M]⁺ or [M+H]⁺) is detected, providing the molecular weight. The fragmentation of the molecular ion into smaller, charged fragments creates a unique mass spectrum that can be interpreted to deduce the structure of the original molecule. nih.gov For fused heterocyclic systems like mdpi.comsemanticscholar.orgThiazolo[4,5-g]quinoline, fragmentation often involves the cleavage of the fused rings. sapub.org

Example of Mass Spectrometry Data for a Thiazoloquinazoline Derivative:

Ion m/z (mass-to-charge ratio) Interpretation
[M+H]⁺319.0658Molecular ion (protonated)

Data for 7-Benzyl-6-oxo-6,7-dihydrothiazolo[4,5-h]quinazoline-2-carbonitrile. The calculated exact mass was 319.0654, showing excellent agreement with the found value. mdpi.com

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are fundamental for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. researchgate.net By spotting the reaction mixture on a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel) and developing it in a suitable solvent system, the starting materials, intermediates, and products can be separated and visualized. rsc.org The completion of a reaction is indicated by the disappearance of the starting material spot and the appearance of the product spot, which will have a different retention factor (Rƒ). researchgate.net In the synthesis of thiazolo-fused quinazolines, TLC is routinely used to determine the optimal reaction time and to get a preliminary indication of the purity of the crude product. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov LC-MS is widely used in the analysis of mdpi.comsemanticscholar.orgThiazolo[4,5-g]quinoline derivatives to confirm both the purity and the identity of the synthesized compounds. nih.gov

The sample is injected into the HPLC system, where it is separated into its individual components based on their affinity for the stationary and mobile phases. Each separated component then enters the mass spectrometer, which provides a mass spectrum for that component. This allows for the simultaneous determination of the retention time (from the LC) and the molecular weight (from the MS) of each component in the sample. The purity of the target compound is typically determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total peak area. nih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule in the solid state. Furthermore, SC-XRD elucidates the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern how molecules pack together in a crystal lattice. This packing can significantly influence the physicochemical properties of the solid material, including solubility and stability.

In the context of nih.govmdpi.comThiazolo[4,5-g]quinoline research, obtaining single crystals suitable for X-ray diffraction is a crucial first step. The growth of high-quality single crystals can be a challenging process, often requiring the screening of various solvents and crystallization techniques. Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for nih.govmdpi.comThiazolo[4,5-g]quinoline is not yet available, the study of its isomers offers valuable insights into the type of structural information that can be obtained. For instance, the analysis of a related thiazolo[4,5-b]pyridine (B1357651) derivative, 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, revealed key structural features. core.ac.uk The dihedral angle between the thiazolopyridine and methoxybenzene rings was determined to be 36.61(5)°. core.ac.uk The crystal packing was characterized by the overlapping of thiazolopyridine groups of adjacent molecules and edge-to-face interactions between the methoxybenzene rings. core.ac.uk Additionally, weak C-H...N hydrogen bonds were identified, forming chains that extend throughout the crystal structure. core.ac.uk

The table below presents hypothetical, yet representative, crystallographic data that one might expect to obtain from a single-crystal X-ray diffraction analysis of a substituted nih.govmdpi.comThiazolo[4,5-g]quinoline derivative. The data is modeled on published findings for closely related heterocyclic structures.

ParameterHypothetical Value for a nih.govmdpi.comThiazolo[4,5-g]quinoline Derivative
Chemical FormulaC16H12N2OS
Formula Weight296.35
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5...
b (Å)16.1...
c (Å)10.2...
α (°)90
β (°)105.3...
γ (°)90
Volume (Å3)1450.6...
Z4
Calculated Density (g/cm3)1.358
Key Intermolecular Interactionsπ-π stacking, C-H...O hydrogen bonds

The determination of the solid-state molecular conformation of nih.govmdpi.comThiazolo[4,5-g]quinoline and its derivatives through single-crystal X-ray diffraction will be a significant milestone in the characterization of this heterocyclic system. The precise structural data obtained will not only confirm the molecular connectivity but also provide invaluable insights into the electronic and steric properties of these molecules, which are crucial for understanding their biological activity and for the rational design of future analogues.

Future Perspectives and Emerging Avenues In 1 2 Thiazolo 4,5 G Quinoline Research

Development of Sustainable and Green Synthetic Methodologies

The chemical synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. acs.org The future of nih.govacs.orgthiazolo[4,5-g]quinoline synthesis lies in the adoption of green and sustainable chemistry principles. This shift is not only environmentally responsible but also aims to improve efficiency and reduce costs. acs.orgresearchgate.net

Key strategies in this area include:

Green Solvents: The use of environmentally benign solvents like water and ethanol (B145695) is a critical aspect of green synthesis. researchgate.net These solvents are safer, more abundant, and have a lower environmental impact compared to traditional organic solvents.

Novel Catalysts: The development and application of innovative catalysts are central to green synthesis. Nanocatalysts, for instance, offer high efficiency and recyclability, making them a sustainable option for quinoline synthesis. nih.govacs.org Other green catalysts being investigated include p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix researchgate.netarene (CX4SO3H). researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted synthesis are being explored as energy-efficient alternatives to conventional heating methods. researchgate.net These techniques can lead to shorter reaction times and higher yields.

Green Chemistry ApproachKey AdvantagesExamples of Application in Quinoline Synthesis
One-Pot Synthesis Reduced waste, fewer purification steps, time and energy savings.Three-component reactions catalyzed by Fe3O4 nanoparticles. nih.gov
Green Solvents Lower toxicity, reduced environmental impact, increased safety.Use of water and ethanol in catalyst-free synthesis. researchgate.net
Nanocatalysts High catalytic activity, recyclability, large surface area.ZnO nanoflakes for solvent-free synthesis of substituted quinolines. acs.org
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields.Synthesis of quinoline derivatives in water as a green solvent. researchgate.net

Exploration of Novel Biological Targets and Underexplored Disease Indications

While nih.govacs.orgthiazolo[4,5-g]quinoline derivatives have shown promise in various therapeutic areas, a vast landscape of biological targets and disease indications remains to be explored. Future research will focus on identifying and validating new molecular targets to expand the therapeutic potential of this scaffold.

Kinase Inhibition: While some thiazoloquinazoline derivatives have been investigated as kinase inhibitors, many kinases remain unexplored as potential targets. nih.gov A broader screening against a diverse panel of kinases could uncover new therapeutic opportunities in areas like oncology and neurodegenerative diseases. nih.gov

Antimicrobial Activity: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. nih.gov Thiazolo[4,5-b]quinoxaline derivatives have shown good antibacterial activity, suggesting that the nih.govacs.orgthiazolo[4,5-g]quinoline core could be a valuable scaffold for developing new antibiotics and antifungals. johnshopkins.edu

Antiviral and Antiparasitic Potential: The diverse biological activities of quinoline-based compounds suggest that nih.govacs.orgthiazolo[4,5-g]quinoline derivatives may also possess antiviral and antiparasitic properties. Investigations into these areas are currently underexplored.

G-quadruplexes and Epigenetic Targets: Emerging cancer targets such as G-quadruplexes and enzymes involved in epigenetic modifications (e.g., histone deacetylases) present new avenues for the development of novel anticancer agents based on the quinoline scaffold. researchgate.net

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. These powerful computational tools can accelerate the design and optimization of novel nih.govacs.orgthiazolo[4,5-g]quinoline derivatives.

Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds. This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. johnshopkins.edu

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, moving beyond the modification of existing scaffolds. This can lead to the discovery of truly innovative nih.govacs.orgthiazolo[4,5-g]quinoline derivatives with novel mechanisms of action.

Target Prediction: AI tools can help identify potential biological targets for novel compounds by analyzing their structural features and predicting their interactions with various proteins. johnshopkins.edu

Rational Design of Highly Selective and Potent Derivatives through Iterative Structure-Activity Relationship Studies

The rational design of new derivatives with enhanced potency and selectivity is a cornerstone of modern drug discovery. This process relies on a deep understanding of the structure-activity relationships (SAR) of the nih.govacs.orgthiazolo[4,5-g]quinoline scaffold.

Iterative Optimization: SAR studies involve the systematic modification of a lead compound's structure and the evaluation of the resulting changes in biological activity. nih.gov This iterative process of design, synthesis, and testing allows for the gradual optimization of potency and selectivity.

Substituent Effects: The nature and position of substituents on the thiazoloquinoline core can have a profound impact on its biological activity. researchgate.net SAR studies help to elucidate the electronic and steric effects of different functional groups, guiding the design of more effective compounds. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties and receptor binding affinities of the molecule. researchgate.net

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to a biological target and then linking them together to create a more potent inhibitor. uq.edu.au This strategy can be applied to the design of novel nih.govacs.orgthiazolo[4,5-g]quinoline derivatives with improved binding affinity and specificity.

Compound ClassKey SAR Findings
Imidazo[4,5-f]quinoline derivativesSubtle structural changes led to the discovery of potent pyrazolo[3,4-f]quinoline analogs with in vivo immunostimulatory effects. nih.gov
Thiazole-based hybridsThe addition of electron-donating and electron-withdrawing groups can enhance electronic properties and receptor-binding affinities. researchgate.net
Quinolines bearing a thiazole (B1198619) moietySpecific derivatives showed significant antibacterial and antifungal activities, with some exhibiting potency comparable or superior to standard drugs. johnshopkins.edu
Thiazolo[4,5-b]pyridine (B1357651) derivativesModifications through acylation, cyclocondensation, and alkylation led to compounds with antioxidant activity. researchgate.net

By systematically exploring these future perspectives, the scientific community can unlock the full potential of the nih.govacs.orgthiazolo[4,5-g]quinoline scaffold, paving the way for the development of next-generation therapeutics and advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.